molecular formula C14H8ClNO2 B2877296 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde CAS No. 328272-55-5

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde

Cat. No. B2877296
CAS RN: 328272-55-5
M. Wt: 257.67
InChI Key: WYJJMTQGJWFVPV-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

  • Synthesis of novel compounds with potential anticonvulsant and analgesic activities using a Knoevenagel condensation reaction approach, with certain compounds showing significant activities without toxicity (Viveka et al., 2015).
  • Development of reduced bipyrazoles from pyrazole precursors, leading to novel molecular structures and potential applications in drug design (Cuartas et al., 2017).
  • Creation of derivatives of 2-Acetylfuro[2,3-a]carbazoles and Benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles, demonstrating an elegant one-pot synthesis approach for novel compounds (Sangeetha & Prasad, 2006).

Novel Synthesis Techniques and Chemical Properties

  • Preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via Vilsmeier–Haack reaction, a novel approach in synthesizing heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
  • Synthesis of various 4-arylthiophene-2-carbaldehyde compounds and their evaluation for antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities, demonstrating potential in pharmacological applications (Ali et al., 2013).

Biological Evaluation and Potential Therapeutic Applications

  • Synthesis and evaluation of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives for antioxidant and anti-inflammatory activity, indicating potential therapeutic applications (Sudha et al., 2021).
  • Investigation of the antiviral activity of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives in vitro, highlighting the exploration of novel antiviral compounds (Yar et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a way that modulates various biological activities . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

It’s worth noting that similar compounds, such as certain selenium-containing compounds, have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde may also influence similar biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound may have similar ADME properties.

Result of Action

For instance, certain selenium-containing compounds have been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

It’s worth noting that the environmental fate of similar compounds, such as ddt isomers and metabolites, can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

Safety and Hazards

This involves understanding the safety measures to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves studying ongoing research involving the compound and potential future applications .

properties

IUPAC Name

3-(4-chlorophenyl)-2,1-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJJMTQGJWFVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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